AMYLOSE

Übersicht

Beschreibung

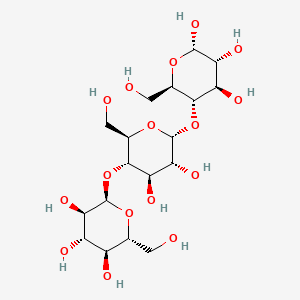

AMYLOSE is a trisaccharide composed of three glucose molecules linked by α-1,4 glycosidic bonds . It is commonly produced by the enzymatic hydrolysis of starch, specifically by the action of the enzyme alpha-amylase . This compound is the shortest chain oligosaccharide that can be classified as maltodextrin .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

AMYLOSE can be synthesized by hydrolyzing pullulan with the enzyme pullulanase . The optimal conditions for this hydrolysis include a reaction time of 6 hours, a pH of 5.0, and a temperature of 45°C . The concentration of pullulan used is typically 3% (w/v), and the amount of pullulanase is 10 ASPU/g . The hydrolysate is then filtered, concentrated, and precipitated with ethanol to obtain maltotriose .

Industrial Production Methods

Industrial production of maltotriose often involves the use of maltotriose-producing amylases from various microorganisms such as Streptomyces, Bacillus, and Microbacterium . These enzymes hydrolyze starch to produce maltotriose-containing syrup . The purity of maltotriose in the syrup can be increased through further processing and purification steps .

Analyse Chemischer Reaktionen

Iodine Complexation Reaction

Amylose forms a characteristic blue-black complex with iodine due to its helical structure. The triiodide ion (I₃⁻) fits into the hydrophobic cavity of the this compound helix, with six glucose units per turn (V~6~ form) . This reaction is stoichiometric and sensitive to chain length:

-

Minimum chain length : 40–50 glucose units for optimal color intensity .

-

Color shift : Shorter chains (DP < 40) produce reddish-brown hues .

Mechanism :

This reaction is widely used for qualitative starch detection and this compound quantification .

Phosphorylase-Catalyzed Polymerization

α-Glucan phosphorylase enables controlled synthesis of this compound with narrow molecular weight distributions (Đ = 1.1–1.3) . Key parameters include:

Applications :

-

Hybrid materials (e.g., this compound-block-PEG) form reverse micelles for hydrophobic molecule encapsulation .

-

Supramolecular polymers via inclusion complexes with poly(L-lactide) .

Cyclization and Branching

-

4-α-Glucanotransferase : Cyclizes this compound into cyclic glucans with α(1,6) linkages, resistant to enzymatic digestion .

-

Potato Q-Enzyme : Introduces α(1,6) branches via endo-type transglycosylation, converting this compound into amylopectin-like structures .

Hydrolysis Reactions

This compound undergoes enzymatic and acid hydrolysis, critical for digestibility and industrial processing:

Enzymatic Hydrolysis

| Enzyme | Action | Products |

|---|---|---|

| α-Amylase | Random cleavage of α(1→4) bonds | Maltose, maltotriose, dextrins |

| β-Amylase | Exo-cleavage at non-reducing end | Maltose |

| Glucoamylase | Complete hydrolysis to glucose | Glucose |

Kinetic Studies :

-

Hydrolysis rates decrease with higher this compound crystallinity and DP .

-

Branching (via Q-enzyme) reduces enzymatic susceptibility by 30–50% .

Acid Hydrolysis

Concentrated HCl (1–2 M) at 100°C cleaves glycosidic bonds, yielding glucose monomers .

Complexation with Hydrophobic Molecules

This compound forms inclusion complexes with surfactants, lipids, and aromatic compounds via helical encapsulation :

Example : 3-Pentadecylphenol (PDP) Binding

| Condition | Binding Mode | Enthalpy (ΔH) |

|---|---|---|

| 277 K | Guest-host inclusion | −75 kJ/mol |

| 433 K | Nonspecific surface binding | −37.5 kJ/mol |

Factors Affecting Complexation :

-

Temperature : Higher temperatures favor nonspecific interactions .

-

Stoichiometry : Excess PDP leads to self-aggregation, reducing inclusion efficiency .

Phosphorylation and Functionalization

This compound can be chemically modified to enhance functionality:

-

Phosphorylation : Introduces phosphate groups at C-6 or C-3 positions, improving water solubility and ionic gelation .

-

Graft Copolymers : Enzymatic grafting with synthetic polymers (e.g., poly(vinyl alcohol)) enhances thermal stability and mechanical properties .

Thermal Degradation

At temperatures >200°C, this compound undergoes pyrolytic decomposition:

Wissenschaftliche Forschungsanwendungen

Food Industry Applications

Functional Foods and Nutritional Benefits

Amylose-rich starches are increasingly recognized for their health benefits, particularly as dietary fibers. High-amylose starches have been shown to improve gut health by promoting the growth of beneficial gut bacteria and enhancing satiety, which can aid in weight management. Recent studies indicate that high-amylose starch can be used as a prebiotic, contributing to better digestion and overall gut health .

Thickening and Gelling Agents

This compound's unique structural properties make it an effective thickening and gelling agent in various food products. The ability of this compound to form gels upon cooling is utilized in products such as sauces, puddings, and dressings. In particular, this compound from different botanical sources exhibits varying degrees of gel hardness and viscosity, which can be tailored for specific food applications .

Pharmaceutical Applications

Drug Delivery Systems

This compound's biocompatibility and ability to form inclusion complexes make it a valuable material in drug delivery systems. It can encapsulate drugs, improving their solubility and stability. For instance, this compound-based nanoparticles have been developed to deliver anti-cancer drugs effectively, enhancing therapeutic outcomes while minimizing side effects .

Digestive Health Supplements

The resistant starch formed from this compound can be incorporated into dietary supplements aimed at improving digestive health. Research has shown that these supplements can help regulate blood sugar levels and improve insulin sensitivity, making them beneficial for individuals with diabetes .

Industrial Applications

Biodegradable Packaging

The environmental impact of plastic waste has led to increased interest in biodegradable materials. This compound-based films have been developed as alternatives to conventional plastics. These films exhibit good mechanical properties and biodegradability, making them suitable for packaging applications .

Textile and Paper Industries

In the textile industry, this compound is used as a sizing agent due to its film-forming capabilities. It helps improve the texture and durability of fabrics. Similarly, in the paper industry, this compound enhances the strength and quality of paper products by acting as a binding agent .

Case Studies

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

AMYLOSE is similar to other oligosaccharides such as maltose and maltotetraose . it is unique in its structure, consisting of three glucose units linked by α-1,4 glycosidic bonds . This structure allows it to be classified as the shortest chain oligosaccharide that can be considered a maltodextrin .

Similar Compounds

Biologische Aktivität

Amylose is a linear polysaccharide composed of glucose units linked primarily by α(1→4) glycosidic bonds. It is one of the two main components of starch, the other being amylopectin, and plays a significant role in various biological processes and applications. This article explores the biological activity of this compound, focusing on its biosynthesis, regulatory mechanisms, health implications, and potential applications in food and pharmaceuticals.

Biosynthesis and Regulation

This compound is synthesized from adenosine diphosphate (ADP)–glucose through the action of granule-bound starch synthase (GBSS). The synthesis process is intricately regulated by several enzymes:

- ADP-glucose pyrophosphorylase (AGPase) : Initiates starch synthesis by converting glucose-1-phosphate to ADP-glucose.

- Starch synthase (SS) : Extends the this compound chain.

- Starch-branching enzyme (SBE) : Modifies the structure of amylopectin but is also involved in regulating this compound content.

Research indicates that variations in the GBSS gene lead to different this compound contents in wheat varieties. For instance, wheat with null alleles of the GBSS gene can exhibit significantly reduced this compound levels, with some varieties showing as low as 0.6% this compound content compared to higher levels in others .

Health Implications

This compound has garnered attention for its potential health benefits, particularly in relation to glycemic response and digestive health:

- Glycemic Index : Foods high in this compound tend to have a lower glycemic index compared to those rich in amylopectin. This is due to the slower digestion rate of this compound, which can help manage blood sugar levels .

- Prebiotic Effects : this compound can act as a prebiotic, promoting the growth of beneficial gut bacteria. This effect has been linked to improved gut health and enhanced immune function .

- Satiety : High-amylose foods may contribute to increased satiety, potentially aiding in weight management by reducing overall calorie intake .

Case Studies and Research Findings

Several studies have investigated the biological activity and applications of this compound:

- This compound and Diabetes Management :

- This compound as a Functional Food Ingredient :

- Enzymatic Synthesis of this compound Hybrids :

Comparative Analysis of this compound Content

The following table summarizes the this compound content across various cereal grains:

| Cereal Grain | This compound Content (%) | Health Benefits |

|---|---|---|

| Wheat | 20-25 | Lower glycemic index |

| Rice (Japonica) | 0-20 | Higher digestibility |

| Rice (Indica) | 20-25 | Potential prebiotic effects |

| Barley | 25-35 | Improved gut health |

| Corn | 25-30 | Enhanced satiety |

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGDTMLNYKFZSV-PXXRMHSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858850 | |

| Record name | alpha-Maltotriose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Amylose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11908 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6401-81-6, 9005-82-7, 1109-28-0 | |

| Record name | alpha-Maltotriose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006401816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amylose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Maltotriose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amylose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.